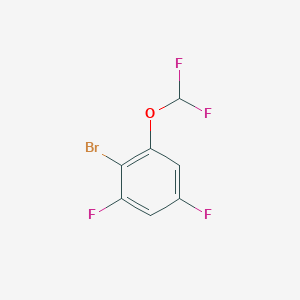

1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene

Description

1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene is a halogenated aromatic compound characterized by a bromine atom at position 1, fluorine atoms at positions 2 and 4, and a difluoromethoxy group (-OCF₂H) at position 4. Its molecular formula is C₇H₃BrF₄O, with a molecular weight of 259.0 g/mol. This compound is primarily used in pharmaceutical and agrochemical synthesis as a key intermediate in Pd-catalyzed direct arylations due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions.

It is commercially available with a purity of 95% (CAS: 175278-33-8) and is often employed in the synthesis of heteroaromatic derivatives.

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-6-4(10)1-3(9)2-5(6)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIBXUZOXZMLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229279 | |

| Record name | Benzene, 2-bromo-1-(difluoromethoxy)-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805502-35-5 | |

| Record name | Benzene, 2-bromo-1-(difluoromethoxy)-3,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805502-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1-(difluoromethoxy)-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene is a halogenated aromatic compound notable for its unique structure, which includes bromine and fluorine substituents along with a difluoromethoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C7H3BrF4O

- Molecular Weight : 251.00 g/mol

- IUPAC Name : 1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene

- Physical State : Colorless to pale yellow liquid

- Boiling Point : Approximately 98 °C

The presence of multiple electronegative atoms (bromine and fluorine) enhances the compound's reactivity, making it a candidate for various biological interactions.

The biological activity of 1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene is hypothesized to involve several mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives.

- Electron-Withdrawing Effects : The difluoromethoxy and fluorine groups stabilize negative charges, influencing the compound's reactivity in biological systems.

- Interaction with Molecular Targets : Similar compounds have shown interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activity Studies

Research into the biological activity of 1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene has been limited but promising. Below are some findings related to its activity:

Anticancer Properties

In vitro studies on structurally similar halogenated compounds indicate potential cytotoxic effects against cancer cell lines. For instance:

- Compounds with trifluoromethoxy groups have been associated with increased potency in inhibiting tumor growth by affecting cell proliferation pathways.

| Compound Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Trifluoromethoxy Derivative | MCF-7 (Breast Cancer) | 15 | |

| Brominated Compound | HeLa (Cervical Cancer) | 10 |

Antimicrobial Activity

The antimicrobial potential of halogenated aromatic compounds is well-documented. While specific data on this compound is scarce, similar structures have shown:

- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 1-bromo-2,4-difluoro-6-(difluoromethoxy)benzene with related bromo-fluoro-substituted benzenes:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 1-Bromo-4-fluoro-2-methylbenzene | 452-63-1 | C₇H₆BrF | Br (1), F (4), CH₃ (2) | 189.03 | Methyl instead of difluoromethoxy |

| 1-Bromo-4,5-difluoro-2-methylbenzene | 875664-38-3 | C₇H₅BrF₂ | Br (1), F (4,5), CH₃ (2) | 207.02 | Additional fluorine at position 5 |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 105529-58-6 | C₇H₃BrF₄O | Br (4), F (2), OCF₃ (1) | 259.0 | Trifluoromethoxy vs. difluoromethoxy |

| 1-Bromo-2,4-difluoro-3-methoxybenzene | 221221-00-7 | C₇H₅BrF₂O | Br (1), F (2,4), OCH₃ (3) | 223.02 | Methoxy group at position 3 |

| 1-Bromo-2-(difluoromethoxy)benzene | 175278-33-8 | C₇H₅BrF₂O | Br (1), OCF₂H (2) | 223.02 | Single fluorine substitution |

Key Observations :

- The difluoromethoxy group (-OCF₂H) in the target compound enhances electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups, increasing its reactivity in cross-coupling reactions.

- Trifluoromethoxy (-OCF₃) analogues (e.g., 105529-58-6) exhibit stronger electron-withdrawing properties but may reduce steric accessibility in reactions.

Reactivity in Pd-Catalyzed Arylations

The target compound demonstrates superior reactivity in Pd-catalyzed direct arylations with heteroarenes:

| Substrate | Reaction Partner | Yield (%) | Product Characteristics |

|---|---|---|---|

| 1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene | Imidazo[1,2-a]pyridine | 86% | White solid, m.p. 85–87°C |

| 1-Bromo-4-(difluoromethoxy)benzene | 1,2-Dimethylimidazole | 72% | Yellow oil |

| 1-Bromo-2-(trifluoromethoxy)benzene | Benzothiophene | 77% | Regioselective C2-arylation |

Findings :

Physical and Chemical Properties

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, similar to other bromo-fluoro aromatics.

- Melting Point : Derivatives such as arylated imidazo[1,2-a]pyridine exhibit melting points of 85–87°C , comparable to trifluoromethoxy analogues.

- Stability : Stable under inert atmospheres but may decompose upon prolonged exposure to moisture due to hydrolysis-sensitive difluoromethoxy groups.

Preparation Methods

Halogenation and Electrophilic Substitution

- Starting from 2,4-difluorobenzene, bromination is carried out under controlled conditions using bromine or brominating agents in the presence of catalysts to afford 1-bromo-2,4-difluorobenzene selectively.

- The difluoromethoxy group (-O-CF2H) is introduced by nucleophilic substitution using difluoromethylating agents. This step may involve reaction of the corresponding phenol intermediate with difluorocarbene sources or difluoromethyl halides under basic conditions to yield the difluoromethoxy substituent at the 6-position.

- The process requires careful control of temperature and stoichiometry to prevent side reactions and ensure regioselectivity.

Organometallic-Mediated Functionalization

- According to patent literature, the bromo-difluorobenzene intermediate can be treated with strong, non-nucleophilic bases such as organolithium reagents (e.g., n-butyllithium) to generate an organometallic intermediate via halogen-metal exchange.

- This intermediate can then be reacted with electrophilic reagents to introduce functional groups or further substituted moieties.

- For example, treatment with carbon dioxide or formylating agents (like N,N-dimethylformamide) followed by oxidation can yield benzoic acid derivatives, indicating the versatility of this intermediate in functional group transformations.

- The organometallic approach allows for regioselective modifications on the aromatic ring, facilitating the installation of the difluoromethoxy group or other substituents.

Industrial Production Considerations

- Industrial synthesis typically involves scale-up of the halogenation and substitution reactions using robust catalysts and reagents.

- Bromination is conducted using bromine or brominating agents under controlled temperature and pressure to ensure selectivity and yield.

- Introduction of the difluoromethoxy group is achieved using difluoromethylating agents in nucleophilic substitution reactions.

- Purification steps such as distillation, extraction, and chromatography are optimized for large-scale production to obtain high-purity 1-bromo-2,4-difluoro-6-(difluoromethoxy)benzene.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | Bromine or brominating agent, catalyst, controlled temperature | Selective bromination at position 1 |

| 2 | Difluoromethoxy group introduction | Difluoromethylating agent (e.g., difluorocarbene source), base | Nucleophilic substitution at position 6 |

| 3 | Organometallic halogen-metal exchange | Strong base (n-butyllithium, methyllithium), aprotic solvent | Formation of organolithium intermediate |

| 4 | Electrophilic functionalization | Electrophilic reagents (CO2, DMF), oxidation steps | Conversion to benzoic acid derivatives or further substitution |

| 5 | Purification | Distillation, extraction, chromatography | Ensures high purity of final product |

Research Findings and Notes

- The halogen-metal exchange using organolithium reagents is a critical step that enables subsequent functionalization with electrophilic reagents, providing a flexible platform for synthesis of substituted benzenes including the target compound.

- Temperature control during electrophilic reactions (e.g., with CO2 or DMF) is crucial to prevent side reactions and ensure high yields.

- The difluoromethoxy group introduction is typically achieved via nucleophilic substitution, which requires suitable difluoromethylating agents and optimized reaction conditions.

- Purification by distillation is preferred after initial synthesis steps to remove impurities before further functionalization.

- The processes are supported by multiple patents and research articles indicating their reliability and reproducibility in both laboratory and industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-2,4-difluoro-6-(difluoromethoxy)benzene, and what factors influence yield optimization?

- Methodology : Synthesis typically involves halogenation and functional group introduction. For example:

Bromination : Electrophilic substitution on a difluoromethoxybenzene precursor using brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled temperature ().

Functionalization : Introduction of difluoromethoxy groups via nucleophilic substitution (e.g., using difluoromethyl ethers) ().

- Yield Optimization : Reaction temperature, stoichiometry of brominating agents, and inert atmosphere (to prevent side reactions) are critical. For instance, excess bromine may lead to di-substitution, reducing purity ().

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Key Techniques :

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments; ¹H NMR identifies aromatic protons and difluoromethoxy groups ( ).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 192.98 g/mol for the bromo-difluoro core) ( ).

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly regioselectivity of bromine and fluorine ().

Q. What are its primary chemical reactions, and how do substituents influence reactivity?

- Reaction Types :

- Nucleophilic Substitution : Bromine at the 1-position is susceptible to replacement (e.g., Suzuki coupling for biaryl synthesis) ().

- Electrophilic Aromatic Substitution : Fluorine and difluoromethoxy groups deactivate the ring, directing incoming electrophiles to meta/para positions ().

- Reagent Compatibility : Pd catalysts (for coupling) and Lewis acids (for Friedel-Crafts) are effective but require anhydrous conditions ().

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect synthetic outcomes, and how are these controlled?

- Pathway Analysis :

- Oxidation : The difluoromethoxy group may undergo oxidative cleavage (e.g., with KMnO₄) to form carbonyl derivatives, competing with substitution ().

- Mitigation : Use milder oxidizing agents (e.g., H₂O₂/AcOH) or protect the difluoromethoxy group during bromination ().

- Contradictions : Some studies report unexpected stability of the difluoromethoxy group under acidic conditions, suggesting solvent polarity modulates reactivity ().

Q. What comparative studies exist on its reactivity versus analogs (e.g., chloro or trifluoromethoxy derivatives)?

- Reactivity Trends :

- Bromine vs. Chlorine : Bromine’s higher leaving-group ability enhances substitution rates ( vs. 21).

- Difluoromethoxy vs. Trifluoromethoxy : The latter’s stronger electron-withdrawing effect further deactivates the ring, reducing electrophilic substitution ().

- Data Conflict : One study notes anomalous coupling efficiency in bromo-difluoromethoxy derivatives compared to trifluoromethoxy analogs, attributed to steric effects ().

Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme inhibition?

- Biological Applications :

- Enzyme Binding : The difluoromethoxy group mimics carbonyl motifs, enabling interactions with protease active sites ().

- Drug Candidates : Used as a precursor in kinase inhibitor synthesis (e.g., JAK/STAT pathways) due to halogen’s role in hydrophobic binding ().

- Challenges : Metabolic stability of the difluoromethoxy group varies across biological systems, requiring structure-activity relationship (SAR) optimization ().

Q. What are the stability and handling protocols to prevent decomposition during storage or reactions?

- Stability Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.